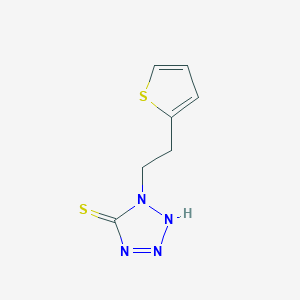

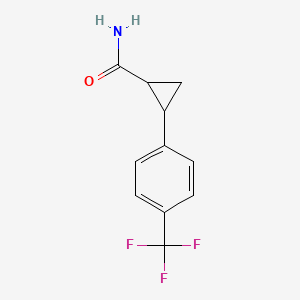

![molecular formula C13H9F3N2O B2359960 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile CAS No. 325139-63-7](/img/structure/B2359960.png)

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile, also known as TFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TFAA is a nitrile derivative of acetophenone, and it has been used in various scientific studies due to its unique properties.

Aplicaciones Científicas De Investigación

Efficient Preparation of Homoallylamines and α-Aminonitriles

- A range of N-aryl-N-[1-furyl(thienyl)but-3-enyl]amines and 2-(N-arylmethylamino)-2-furyl(thienyl)acetonitriles have been synthesized using an indium-mediated Barbier-type reaction. These compounds have diverse applications in organic synthesis and were characterized by advanced spectroscopic techniques (Méndez & Kouznetsov, 2008).

Photophysical Properties

Ab Initio Study of Solvents Effects on Photophysical Properties

- The photophysical properties of some 3-hydroxychromones and 3-hydroxyquinolones derivatives, including those with furyl groups, have been investigated in different solvents. The study reveals interesting behaviors such as dual emission bands due to excited state intramolecular proton transfer, suggesting potential applications in the field of fluorescence and sensing (Ndongo et al., 2018).

Ligand Isomerization in Metal Complexes

Role of Axial Donors in Ligand Isomerization Processes

- The ligand isomerization processes of quadruply bonded dimolybdenum(II) complexes, including those with furyl groups, were studied. This research provides insights into the complex chemistry of metal-ligand interactions and the influence of different donors on the isomerization processes (Majumdar et al., 2008).

Applications in DNA Research

Development of Environmentally Sensitive Fluorescent Nucleosides

- Fluorescent dyes with furyl groups have been developed and show promising applications in DNA research due to their environment-sensitive properties. The synthesized compounds exhibit increased brightness and ratiometric responses to solvent polarity, making them highly relevant for labeling and sensing interactions in nucleic acids (Barthes et al., 2015).

Chemistry of Thiosemicarbazones

Synthesis and Evaluation of Thiosemicarbazones for Anion Recognition

- A family of heterocyclic thiosemicarbazone dyes containing furyl groups was synthesized and characterized. The study explored their response in the presence of selected anions, demonstrating their potential as chemosensors for anion recognition (Santos-Figueroa et al., 2011).

Propiedades

IUPAC Name |

2-(furan-2-yl)-2-[4-(trifluoromethyl)anilino]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-13(15,16)9-3-5-10(6-4-9)18-11(8-17)12-2-1-7-19-12/h1-7,11,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPMZKCTOCRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C#N)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

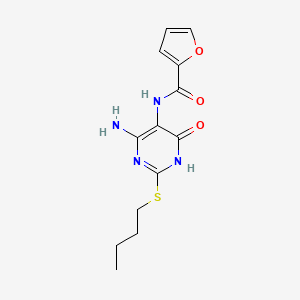

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)

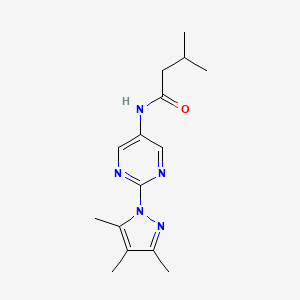

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)

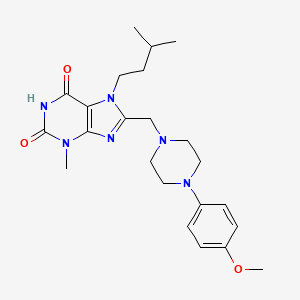

![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)

![N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2359899.png)